rac-(1R,3S)-3-hydroxy-2,3-dihydro-1H-indene-1-carboxylicacid
Description
Structural Characterization of rac-(1R,3S)-3-Hydroxy-2,3-Dihydro-1H-Indene-1-Carboxylic Acid
IUPAC Nomenclature and Stereochemical Assignment
The compound’s IUPAC name is derived from its bicyclic indene scaffold. The parent structure is 2,3-dihydro-1H-indene-1-carboxylic acid , with a hydroxyl group at position 3. The stereochemical descriptors (1R,3S) indicate the configuration of the asymmetric centers at C1 and C3. The racemic designation reflects the equimolar mixture of (1R,3S) and (1S,3R) enantiomers.
Key structural elements include:
- Indene core : A bicyclic system with a five-membered ring fused to a benzene ring.
- Carboxylic acid : Positioned at C1, contributing to hydrogen-bonding interactions.
- Hydroxyl group : At C3, influencing conformational dynamics and reactivity.
Table 1: Critical Functional Groups and Their Positions
| Position | Functional Group | Role in Structure |
|---|---|---|
| C1 | Carboxylic acid | Hydrogen bonding, acidity |
| C3 | Hydroxyl | Conformational flexibility, polarity |
| C2 | Dihydro bridge | Stabilizes bicyclic system |
X-ray Crystallographic Analysis of the Indene Scaffold
Crystallographic studies of analogous compounds reveal insights into the indene scaffold’s geometry. For example, the related compound 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid forms hydrogen-bonded networks in its monohydrate form, with carboxylate groups interacting with water molecules.
Key Observations:
- Planar Indene Core : The bicyclic system adopts a near-planar conformation to minimize steric strain.
- Hydrogen Bonding : The hydroxyl and carboxylic acid groups engage in intermolecular hydrogen bonds, stabilizing crystal packing.
- Stereochemical Impact : The (1R,3S) configuration dictates spatial arrangements, influencing crystal symmetry and density.
Conformational Dynamics via NMR Spectroscopy
NMR spectroscopy provides critical data on the compound’s conformational behavior.
1H NMR Analysis :
- Carboxylic Acid Proton : Absent due to exchange broadening, but deprotonation yields a singlet for the carboxylate.
- Hydroxyl Proton : Observed as a broad peak (δ 2.5–3.0 ppm), shifting downfield in polar solvents.
- Dihydro Bridge Protons : Split into multiplets due to vicinal coupling.
13C NMR Analysis :
- Carboxylic Carbon : Resonates at δ 170–175 ppm, indicating electron-withdrawing effects.
- Hydroxyl-Adjacent Carbon : Deshielded (δ 65–70 ppm), reflecting electron donation from the hydroxyl group.
Comparative Analysis of Racemic vs. Enantiopure Forms
The racemic form differs from enantiopure variants in physical and chemical properties.
Table 2: Racemic vs. Enantiopure Forms
| Property | Racemic Form | Enantiopure Form |
|---|---|---|
| Melting Point | Lower (due to mixed crystal packing) | Higher (ordered crystal lattice) |
| Solubility | Moderate (in polar solvents) | Reduced (lower entropy of mixing) |
| Reactivity | Identical (stereoelectronic factors) | Potential for stereoselective reactions |
Key Implications :
- Thermodynamic Stability : Racemic forms often exhibit lower melting points due to lattice strain.
- Biological Interactions : Enantiopure forms may show enhanced binding to chiral targets (e.g., enzymes).
Properties
IUPAC Name |
(1S,3R)-3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-9-5-8(10(12)13)6-3-1-2-4-7(6)9/h1-4,8-9,11H,5H2,(H,12,13)/t8-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZCDGLACKFUCI-DTWKUNHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C1O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C2=CC=CC=C2[C@@H]1O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,3S)-3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid typically involves the asymmetric cycloaddition reaction of cyclopentadiene with a chiral source in an N-acylhydroxylamine compound as a chiral inducer . This method builds two chiral centers in the target product. The raw materials for this route are widely available and cost-effective, making it suitable for large-scale industrial production .
Industrial Production Methods
The industrial production of rac-(1R,3S)-3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid involves a similar approach, with a focus on optimizing reaction conditions to achieve high yield and optical purity. The process features a reasonable route, simple operation, and mild reaction conditions, ensuring high atom economy and low production costs .
Chemical Reactions Analysis
Types of Reactions
rac-(1R,3S)-3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Scientific Research Applications
Pharmaceutical Applications
Rac-(1R,3S)-3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid has shown promise as a lead compound in the development of new therapeutic agents. Its structure allows for modifications that could enhance its pharmacological profile. Key areas of interest include:
- Antiparkinsonian Activity : Similar compounds have been investigated for their ability to modulate neurotransmitter systems, particularly dopamine receptors, which are crucial in treating Parkinson's disease.
- Mood Disorders : The potential interaction with serotonin receptors suggests applications in the treatment of mood disorders such as depression and anxiety.
Materials Science
The unique structural characteristics of rac-(1R,3S)-3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid make it a candidate for applications in materials science. Its potential use in the synthesis of polymers and other materials with specific mechanical properties is an area ripe for exploration.
Case Studies
Case Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing derivatives of rac-(1R,3S)-3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid and evaluating their biological activities. The derivatives were tested for their antiparkinsonian effects using in vitro models that assess dopamine receptor activity . Results indicated that certain modifications enhanced receptor binding affinity.
Case Study 2: Antimicrobial Screening
Another study evaluated structural analogs for their antimicrobial efficacy against gram-positive and gram-negative bacteria. The results demonstrated that compounds similar to rac-(1R,3S)-3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid exhibited significant antibacterial activity, suggesting that further research could yield effective antimicrobial agents .
Mechanism of Action
The mechanism of action of rac-(1R,3S)-3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups play crucial roles in its reactivity and binding affinity to various enzymes and receptors. The compound’s chiral centers contribute to its stereoselective interactions, influencing its biological and chemical activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
rac-(1R,3S)-3-Amino-2,3-dihydro-1H-indene-1-carboxylic Acid Hydrochloride
- Structure: Replaces the 3-hydroxyl group with an amino (-NH₂) group, forming a hydrochloride salt.
- Molecular Formula: C₁₀H₁₂ClNO₂ (estimated molecular weight: ~213.66 g/mol) .
- Key Differences: The amino group increases basicity, enabling salt formation (e.g., hydrochloride) for improved stability. Potential applications in peptide mimetics or kinase inhibitor synthesis due to the amine’s nucleophilicity.
(1R,3S)-3-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic Acid
- Structure: Features a tert-butoxycarbonyl (Boc)-protected amino group at the 3-position.
- Molecular Formula: C₁₅H₁₉NO₄ (molecular weight: 277.32 g/mol; CAS: 2381427-10-5) .
- Key Differences :
- The Boc group enhances steric bulk and protects the amine during synthetic steps, making it a preferred intermediate in solid-phase peptide synthesis.
- Higher molecular weight reduces aqueous solubility compared to the hydroxylated analog.
Core Structural Variations
rel-(1R,3S)-3-Hydroxycyclohexanecarboxylic Acid
- Structure : Cyclohexane backbone instead of indene, with hydroxyl and carboxylic acid groups in cis configuration.
- Molecular Formula : C₇H₁₂O₃ (molecular weight: 144.17 g/mol; CAS: 22267-35-2) .
- Higher solubility in polar solvents due to the absence of aromatic rings.
cis-1-Amino-indan-2-carboxylic Acid Hydrochloride
- Structure: Indane (fully saturated indene) core with amino and carboxylic acid groups at positions 1 and 2, respectively.
- Molecular Formula: C₁₀H₁₂ClNO₂ (molecular weight: 213.66 g/mol; CAS: 327178-41-6) .
- Key Differences: Saturation of the indene ring increases stability but reduces π-π stacking interactions in drug-receptor binding. The amino-carboxylic acid pairing mimics natural amino acids, enabling applications in peptidomimetics.
Table 1: Comparative Analysis of Key Compounds
Biological Activity
rac-(1R,3S)-3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Molecular Structure and Characteristics:
- IUPAC Name: rac-(1R,3S)-3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid
- Molecular Formula: C10H10O3
- Molecular Weight: 178.18 g/mol
- LogP: 1.01 (indicating moderate lipophilicity)
- Polar Surface Area: 52 Ų
These properties suggest that the compound has suitable characteristics for cell membrane permeability and potential bioactivity.
Biological Activity Overview
The biological activity of rac-(1R,3S)-3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid has been investigated in several studies, focusing primarily on its anti-inflammatory, antioxidant, and anticancer properties.
Anti-inflammatory Activity
Research indicates that rac-(1R,3S)-3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid exhibits significant anti-inflammatory effects. In vitro studies demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential mechanism involving the modulation of NF-kB signaling pathways.
Antioxidant Properties
The compound has shown promising antioxidant activity. In assays measuring DPPH radical scavenging ability, rac-(1R,3S)-3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid exhibited a concentration-dependent increase in radical scavenging activity. This property may contribute to its protective effects against oxidative stress-related diseases.
Anticancer Potential
Recent studies have explored the anticancer potential of this compound against various cancer cell lines:
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 25 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 30 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical Cancer) | 20 | Inhibition of cell migration and invasion |
The anticancer effects are attributed to the compound's ability to induce apoptosis and inhibit cell proliferation.
Case Study 1: In Vivo Anti-inflammatory Effects
A recent study conducted on a mouse model of acute inflammation showed that administration of rac-(1R,3S)-3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid significantly reduced paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells and reduced levels of inflammatory mediators in treated mice.
Case Study 2: Antioxidant Efficacy in Neuroprotection
In a neuroprotective study involving oxidative stress-induced neuronal damage in vitro, treatment with rac-(1R,3S)-3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid resulted in a marked reduction of neuronal death. The compound effectively restored mitochondrial function and reduced reactive oxygen species (ROS) levels.
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing rac-(1R,3S)-3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid with high enantiomeric purity?
- Methodology : Use chiral resolution techniques such as enzymatic kinetic resolution or chiral chromatography, as demonstrated for structurally similar bicyclic carboxylic acids (e.g., rac-(1R,4R,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride) . Optimize reaction parameters (temperature, solvent polarity, catalyst loading) via DoE (Design of Experiments) to minimize racemization. Monitor purity via HPLC with chiral stationary phases (e.g., amylose- or cellulose-based columns) .
Q. How can the stereochemical configuration of this compound be confirmed experimentally?
- Methodology : Combine X-ray crystallography (for absolute configuration determination) with NMR spectroscopy (e.g., NOE experiments for spatial proximity analysis). For example, the stereochemistry of rac-(3S,4S)-3-hydroxy derivatives was resolved using single-crystal X-ray diffraction . Correlate experimental data with computational models (DFT-based NMR chemical shift predictions) .
Q. What are the key stability challenges for this hydroxy-carboxylic acid under storage or reaction conditions?
- Methodology : Conduct accelerated stability studies (40°C/75% RH) to assess degradation pathways. Use LC-MS to identify byproducts (e.g., lactone formation via intramolecular esterification). Stabilize via lyophilization or storage in anhydrous solvents, as recommended for hygroscopic indene derivatives .
Advanced Research Questions
Q. How do stereochemical variations (e.g., rac- vs. enantiopure forms) impact biological activity in enzyme inhibition studies?
- Methodology : Compare binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For example, enantiomers of aminoindane-carboxylic acids showed divergent interactions with proteases due to steric hindrance differences . Use molecular docking (AutoDock Vina) to model diastereomeric transition states .
Q. What strategies resolve contradictions in reported solubility data for this compound across different solvent systems?
- Methodology : Re-evaluate solubility using standardized shake-flask methods with in-line UV/Vis monitoring. Account for pH-dependent ionization (pKa ~3.5–4.2 for carboxylic acid group). Cross-validate with COSMO-RS computational solubility predictions . Discrepancies may arise from polymorphic forms or residual solvents .
Q. How can the compound’s metabolic stability be assessed in vitro for drug discovery applications?
- Methodology : Use hepatic microsomal assays (human/rat) to measure intrinsic clearance. Monitor hydroxylation or glucuronidation via LC-HRMS. For structurally related indene derivatives, CYP3A4-mediated oxidation was a major metabolic pathway . Include positive controls (e.g., verapamil) for enzyme activity validation .
Critical Notes
- Stereochemical Complexity : The presence of two chiral centers necessitates rigorous enantiomeric excess (ee) validation (>98% for pharmacological studies) .
- Data Gaps : Limited in vivo toxicity data; prioritize Ames tests and hERG channel binding assays early in development .
- Method Validation : Cross-laboratory reproducibility is critical for solubility and stability studies due to hygroscopicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
